Ethyl 4-(1H-pyrazol-1-YL)benzoate
Overview
Description
Ethyl 4-(1h-pyrazol-1-yl)benzoate
Scientific Research Applications
Supramolecular Structures
Ethyl 4-(1H-pyrazol-1-YL)benzoate is involved in forming hydrogen-bonded supramolecular structures. These structures exhibit various dimensional forms, such as chains, sheets, and three-dimensional frameworks, due to different types of hydrogen bonds, like N-H...O, O-H...N, and N-H...N types (Portilla et al., 2007).
Spectroscopic and Theoretical Studies
This compound has been characterized through various spectroscopic methods, including IR, Raman, NMR, and X-ray diffraction. Theoretical studies using techniques like Hartree Fock and Density Functional Theory have also been conducted to analyze its vibrational spectra and geometric parameters (Koca et al., 2014).
Synthesis and Crystallography
This compound has been synthesized and characterized in various forms, demonstrating significant variations in molecular conformation and crystal structure. These studies provide insights into the molecular geometry and intermolecular interactions of this compound (Wang & Feng, 2014).
Antimicrobial Activity
Some derivatives of this compound have shown promising antimicrobial properties. Research into these derivatives has led to the synthesis of compounds with significant activity against various bacteria and fungi (Shah et al., 2013).
Antiplatelet Activity
This compound derivatives have been investigated for their antiplatelet activities. Derivatives like ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate have shown potent inhibitory effects on platelet aggregation, which could be beneficial in developing new antiplatelet drug candidates (Chen et al., 2008).
Dye-Sensitized Solar Cells
In the context of renewable energy, derivatives of this compound have been used in novel polymer blend electrolyte systems for dye-sensitized solar cells. These systems have shown high photovoltaic conversion efficiencies, demonstrating the potential of these compounds in solar energy applications (Ganesan et al., 2018).
Properties
IUPAC Name |
ethyl 4-pyrazol-1-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10-4-6-11(7-5-10)14-9-3-8-13-14/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGQSNIJSFGVJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359580 | |
Record name | ETHYL 4-(1H-PYRAZOL-1-YL)BENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143426-47-5 | |
Record name | ETHYL 4-(1H-PYRAZOL-1-YL)BENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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